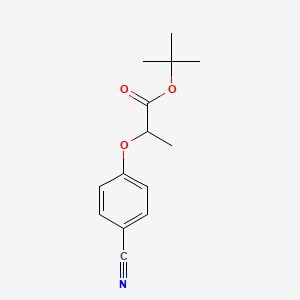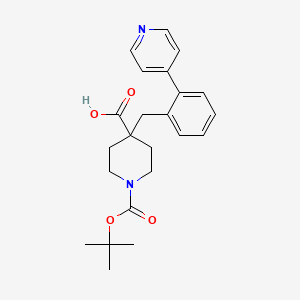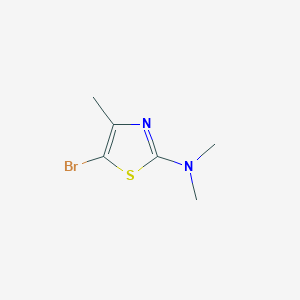
Dihydrochlorure de 1-(2-fluoroéthyl)pipérazine
Vue d'ensemble
Description
1-(2-Fluoroethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C6H15Cl2FN2 and a molecular weight of 205.1 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 1-(2-Fluoroethyl)piperazine dihydrochloride is 1S/C6H13FN2.2ClH/c7-1-4-9-5-2-8-3-6-9;;/h8H,1-6H2;2*1H . The InChI key is XOKDQVTYEGBKCE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(2-Fluoroethyl)piperazine dihydrochloride is a solid substance . It is stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique
Découverte et développement de médicaments
Le dihydrochlorure de 1-(2-fluoroéthyl)pipérazine est un intermédiaire précieux dans la synthèse de composés pharmaceutiques. La partie pipérazine est une caractéristique commune de nombreux médicaments en raison de sa capacité à agir comme un lieur ou un espaceur entre les pharmacophores, améliorant la capacité du médicament à interagir avec les cibles biologiques. Par exemple, les dérivés de la pipérazine se retrouvent dans des médicaments comme Imatinib et Sildénafil, qui sont utilisés respectivement dans le traitement de la leucémie myéloïde chronique et de la dysfonction érectile .
Recherche sur la fonctionnalisation C–H
Le composé est utilisé dans l'exploration de la fonctionnalisation C–H, une méthode qui permet la modification directe des liaisons carbone-hydrogène dans les molécules organiques. Cette approche est importante en synthèse organique car elle fournit une voie pour diversifier les structures moléculaires sans avoir besoin de substrats pré-fonctionnalisés .
Amélioration du profil pharmacocinétique
Les chercheurs utilisent le this compound pour modifier les profils pharmacocinétiques des candidats médicaments. L'introduction d'un cycle pipérazine peut améliorer la solubilité dans l'eau et la biodisponibilité, rendant le médicament plus efficace .
Agents anxiolytiques et antidépresseurs
En raison des propriétés pharmacologiques des dérivés de la pipérazine, ce composé est utilisé dans le développement d'agents anxiolytiques et antidépresseurs. Sa capacité à servir de donneur/accepteur de liaison hydrogène en fait un candidat approprié pour ajuster les interactions avec les récepteurs biologiques .
Agents anticancéreux
Le motif structurel de la pipérazine est propice au développement d'agents anticancéreux. Le potentiel du composé à être fonctionnalisé permet aux chercheurs de créer des dérivés qui peuvent cibler des cellules ou des voies cancéreuses spécifiques .
Agents antiviraux
Le this compound est également un élément essentiel dans la synthèse d'agents antiviraux. Sa flexibilité structurelle permet la conception de molécules qui peuvent interférer avec la réplication virale ou la fonction protéique .
Agents cardioprotecteurs
La capacité du composé à être incorporé dans des molécules ayant des propriétés cardioprotectrices est un autre domaine de recherche. En ajustant l'interaction de la molécule avec les récepteurs cardiaques, elle peut être utilisée pour développer des traitements pour diverses affections cardiaques .
Synthèse chimique et science des matériaux
Au-delà des produits pharmaceutiques, le this compound est utilisé dans la recherche en synthèse chimique et en science des matériaux. Sa réactivité et ses propriétés structurelles en font un bloc de construction utile pour créer de nouveaux matériaux aux caractéristiques physiques et chimiques souhaitées .
Safety and Hazards
Mécanisme D'action
Target of Action
Piperazine compounds, which this molecule is a derivative of, are known to interact with gaba receptors .
Mode of Action
Piperazine compounds, including 1-(2-Fluoroethyl)piperazine dihydrochloride, are believed to act as GABA receptor agonists . This means they bind to these receptors and mimic the action of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system. This results in an increase in the flow of chloride ions into the neuron, making it more resistant to excitation .
Biochemical Pathways
As a gaba receptor agonist, it can be inferred that it plays a role in modulating neuronal excitability throughout the nervous system .
Pharmacokinetics
It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
As a gaba receptor agonist, it can be inferred that it may cause hyperpolarization of neurons, reducing their excitability and potentially leading to a decrease in the perception of pain, anxiety, and other neurological effects .
Analyse Biochimique
Cellular Effects
1-(2-Fluoroethyl)piperazine dihydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may impact the expression of specific genes, thereby modulating cellular functions and metabolic processes .
Molecular Mechanism
The molecular mechanism of 1-(2-Fluoroethyl)piperazine dihydrochloride involves its interactions with biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. These binding interactions can result in changes in gene expression and modulation of biochemical pathways. Understanding the molecular mechanism is essential for elucidating the compound’s effects on cellular functions and its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-(2-Fluoroethyl)piperazine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s activity is dose-dependent. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Propriétés
IUPAC Name |
1-(2-fluoroethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c7-1-4-9-5-2-8-3-6-9;;/h8H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKDQVTYEGBKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCF.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735188 | |
| Record name | 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089279-64-0 | |
| Record name | 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluoroethyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


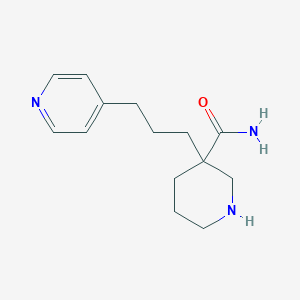
![7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444503.png)

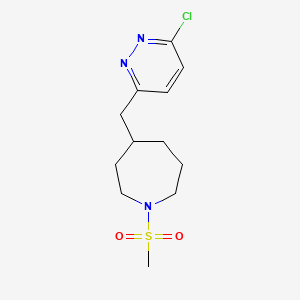
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1444506.png)
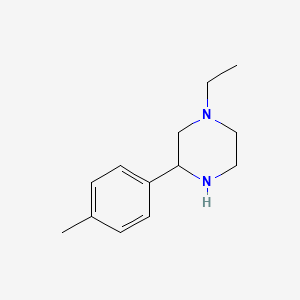
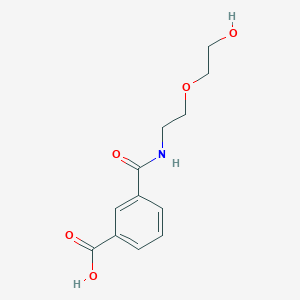
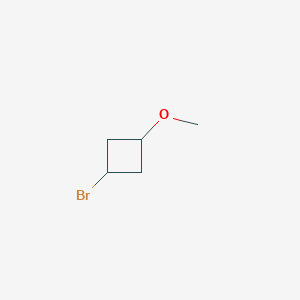

![[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1444515.png)
